molecular formula C12H15N3O2S2 B1418306 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1095538-90-1

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1418306
M. Wt: 297.4 g/mol
InChI Key: BZOQFZVYJJDCJF-UHFFFAOYSA-N
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Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group (CH3). They are used in various fields due to their reactivity and other chemical properties .


Synthesis Analysis

While specific synthesis methods for “6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole” are not available, sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .


Molecular Structure Analysis

Methylsulfonyl compounds generally have a sulfonyl functional group attached to a methyl group. The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an R group .


Chemical Reactions Analysis

Methylsulfonyl chloride, a simple organosulfur compound, is highly reactive and is used as a precursor to many compounds. It functions as an electrophile, providing a source of the “CH3SO2+” synthon .


Physical And Chemical Properties Analysis

Methylsulfonylmethane, a common methylsulfonyl compound, is a colorless solid that features the sulfonyl functional group and is relatively inert chemically .

Scientific Research Applications

Antiproliferative and Anti-HIV Activity

A study by Al-Soud et al. (2010) explored the synthesis of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, including compounds similar to 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole. These compounds were tested for their antiproliferative activity against human tumor-derived cell lines and were found to have remarkable effects on certain leukemia cell lines. However, when screened for anti-HIV activity, no significant activity was observed (Al-Soud et al., 2010).

Antimicrobial Studies

Patel and Agravat (2007) conducted a study on the synthesis of new pyridine derivatives, which included compounds related to 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole. These compounds were evaluated for their antibacterial and antifungal activities, displaying significant antimicrobial properties (Patel & Agravat, 2007).

Antimycobacterial Activity

Naidu et al. (2014) synthesized various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives, closely related to the compound , and evaluated their in vitro anti-tubercular activity. Some derivatives exhibited moderate to very good anti-tubercular activity, with promising implications for further drug development (Naidu et al., 2014).

Anticancer and Anti-Inflammatory Potential

Ghule, Deshmukh, and Chaudhari (2013) synthesized derivatives of benzothiazole linked to piperazine, which were evaluated for their anticancer and anti-inflammatory activities. The results indicated significant inhibitory effects against cancer, suggesting potential for further development as anticancer and anti-inflammatory agents (Ghule et al., 2013).

Anti-Acetylcholinesterase Activity

Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and investigated their anticholinesterase properties. Some of these compounds showed inhibitory effects compared to Donepezil, a known anticholinesterase agent, indicating their potential as anticholinesterase agents (Mohsen et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment should be used when handling these compounds .

Future Directions

Research on methylsulfonyl compounds continues to uncover new potential applications. For instance, 6-(methylsulfinyl) hexyl isothiocyanate has shown potential as a chemopreventive agent, inducing autophagy in leukemia cell lines .

properties

IUPAC Name

6-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)9-2-3-10-11(8-9)18-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQFZVYJJDCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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